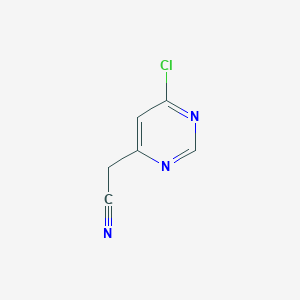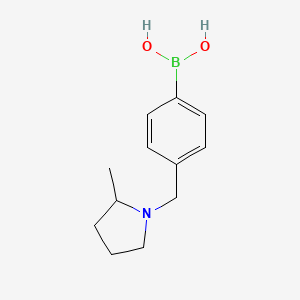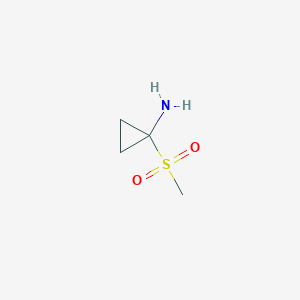
2-(6-Chloropyrimidin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 6-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2-(6-Chloropyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) are commonly employed, using palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or diaryl compounds .
科学的研究の応用
2-(6-Chloropyrimidin-4-yl)acetonitrile has several scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biological pathways in target organisms
作用機序
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)acetonitrile depends on its specific application. In general, pyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The specific pathways involved vary depending on the biological system and the intended application .
類似化合物との比較
Similar Compounds
- 2-(6-Bromopyrimidin-4-yl)acetonitrile
- 2-(6-Fluoropyrimidin-4-yl)acetonitrile
- 2-(6-Methylpyrimidin-4-yl)acetonitrile
Uniqueness
2-(6-Chloropyrimidin-4-yl)acetonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be readily substituted with other functional groups, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the compound’s specific electronic and steric properties can affect its interactions with molecular targets, leading to distinct biological activities compared to its analogs .
特性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
2-(6-chloropyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5(1-2-8)9-4-10-6/h3-4H,1H2 |
InChIキー |
UMVGKJQLOKKERU-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CN=C1Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-[(1R,5S,7r)-3-oxabicyclo[3.3.1]nonan-7-yl]methanamine hydrochloride](/img/structure/B13459939.png)


![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)



![Methyl 3-(bromomethyl)-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B13459992.png)
![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)

![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)

